molecular formula C14H14O3 B2894611 3-cyclopentyl-7-hydroxy-4H-chromen-4-one CAS No. 59297-07-3

3-cyclopentyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2894611
CAS No.: 59297-07-3
M. Wt: 230.263
InChI Key: MNVPXXPOLAQZCO-UHFFFAOYSA-N
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Description

3-cyclopentyl-7-hydroxy-4H-chromen-4-one is a complex chemical compound with a unique structure that offers various opportunities for scientific research. This compound belongs to the class of chromen-4-ones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-7-hydroxy-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the use of a one-pot synthesis approach, where the reactants are combined in a single reaction vessel to produce the desired compound. This method often employs catalysts such as lipase in ionic liquids to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-7-hydroxy-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

3-cyclopentyl-7-hydroxy-4H-chromen-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-7-hydroxy-4H-chromen-4-one is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties compared to other chromen-4-one derivatives. This structural feature may enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-cyclopentyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-10-5-6-11-13(7-10)17-8-12(14(11)16)9-3-1-2-4-9/h5-9,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVPXXPOLAQZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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